molecular formula C20H24N2O3 B4629433 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide

N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide

Cat. No.: B4629433
M. Wt: 340.4 g/mol
InChI Key: YNBLSHYUKYGQSK-UHFFFAOYSA-N
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Description

N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Carbonylation Applications

N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam, a compound related to N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide, has been synthesized through a catalytic process involving octacarbonyldicobalt. This process utilizes ethyl diazoacetate in dichloromethane, highlighting the compound's role in facilitating complex organic reactions under specific conditions, such as low temperatures and high carbon monoxide pressure. The reaction demonstrates the compound's utility in the formation of highly reactive intermediates, which are crucial for advanced organic synthesis (Fördös, Tuba, Párkányi, Kégl, & Ungváry, 2009).

Structural Analysis in Drug Compounds

The structural analysis of glibenclamide, a drug with a similar chemical framework to this compound, has been extensively studied. Techniques such as NMR spectroscopy and theoretical calculations have been employed to understand the molecular structure both in solution and in solid states. This research provides insights into how slight modifications in chemical structure, like those in this compound, can significantly affect the physical and chemical properties of related compounds (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012).

Electrochemical Applications

This compound-related compounds have been used to modify electrodes for the electrocatalytic determination of specific analytes, such as glutathione and piroxicam. This application demonstrates the compound's potential in the development of sensitive and specific biosensors, which are crucial for both clinical diagnostics and biochemical research (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Photochemical Behavior

Research into compounds structurally similar to this compound has shed light on their photochemical behaviors, particularly the effects of substituents on intramolecular charge transfer. Such studies are essential for understanding the photostability and photoactivation of chemical compounds, which has implications for their use in photodynamic therapy and the development of photoresponsive materials (Yang, Liau, Wang, & Hwang, 2004).

Properties

IUPAC Name

N-[4-(tert-butylcarbamoyl)phenyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-5-25-17-9-7-6-8-16(17)19(24)21-15-12-10-14(11-13-15)18(23)22-20(2,3)4/h6-13H,5H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBLSHYUKYGQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.